MMT-2'-O-Methyl adenosine (n-bz) CED phosphoramidite

Automated oligonucleotide synthesis Phosphoramidite coupling kinetics Solid-phase RNA synthesis

MMT-2′-O-Methyl adenosine (N-Bz) CED phosphoramidite is a 2′-O-methyl ribonucleoside phosphoramidite monomer featuring a 5′-O-monomethoxytrityl (MMT) protecting group, an N6-benzoyl (N-Bz) protected adenine base, and a 3′-O-(2-cyanoethyl)-(N,N-diisopropyl)phosphoramidite (CED) reactive moiety. It belongs to the class of 2′-O-methyl RNA phosphoramidites, which are employed in solid-phase oligonucleotide synthesis to produce synthetic oligonucleotides containing nuclease-resistant 2′-O-methyl ribonucleotide linkages.

Molecular Formula C47H52N7O7P
Molecular Weight 857.9 g/mol
Cat. No. B15598687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMT-2'-O-Methyl adenosine (n-bz) CED phosphoramidite
Molecular FormulaC47H52N7O7P
Molecular Weight857.9 g/mol
Structural Identifiers
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-28-16-27-48)61-41-39(29-58-47(35-19-12-8-13-20-35,36-21-14-9-15-22-36)37-23-25-38(56-5)26-24-37)60-46(42(41)57-6)53-31-51-40-43(49-30-50-44(40)53)52-45(55)34-17-10-7-11-18-34/h7-15,17-26,30-33,39,41-42,46H,16,28-29H2,1-6H3,(H,49,50,52,55)/t39-,41?,42+,46-,62?/m1/s1
InChIKeyGBMKDKSAHVWHSY-DLMIYCNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MMT-2′-O-Methyl Adenosine (N-Bz) CED Phosphoramidite: A 2′-O-Methyl RNA Building Block for Solid-Phase Oligonucleotide Synthesis


MMT-2′-O-Methyl adenosine (N-Bz) CED phosphoramidite is a 2′-O-methyl ribonucleoside phosphoramidite monomer featuring a 5′-O-monomethoxytrityl (MMT) protecting group, an N6-benzoyl (N-Bz) protected adenine base, and a 3′-O-(2-cyanoethyl)-(N,N-diisopropyl)phosphoramidite (CED) reactive moiety [1]. It belongs to the class of 2′-O-methyl RNA phosphoramidites, which are employed in solid-phase oligonucleotide synthesis to produce synthetic oligonucleotides containing nuclease-resistant 2′-O-methyl ribonucleotide linkages. The compound (CAS 2645354-88-5 for the MMT variant; the DMT-protected analog is CAS 110782-31-5) is characterized by the presence of the 2′-O-methyl group, which imparts enhanced hybridization properties and stability against enzymatic degradation relative to unmodified RNA .

Why MMT-2′-O-Methyl Adenosine (N-Bz) CED Phosphoramidite Cannot Be Substituted with Generic 2′-O-Methyl or 2′-Deoxy Monomers


Generic substitution of MMT-2′-O-methyl adenosine (N-Bz) CED phosphoramidite with other 2′-O-methyl monomers or 2′-deoxy analogs is not feasible due to fundamental differences in synthesis kinetics, deprotection requirements, and downstream oligonucleotide performance. The MMT 5′-protecting group exhibits distinct acid lability compared to the more common DMT group, affecting detritylation kinetics and requiring adjustment of acid exposure times in automated synthesizers [1]. 2′-O-methyl phosphoramidites, including this monomer, require extended coupling times (typically 6 minutes) relative to standard 2′-deoxy monomers (3 minutes) to achieve comparable coupling efficiencies . Moreover, the 2′-O-alkyl modification confers demonstrably higher hydrolytic stability at acidic pH compared to 2′-deoxy analogs, with class-level evidence showing 2′-O-alkyl phosphoramidites exhibit greater stability at pH 5.5 [2]. Substitution with alternative base-protected adenosine monomers (e.g., Pac-protected) alters deprotection conditions and may be incompatible with established synthetic workflows.

Quantitative Evidence for MMT-2′-O-Methyl Adenosine (N-Bz) CED Phosphoramidite Differentiation: Key Comparators and Data


Evidence Dimension 1: Automated Synthesis Coupling Time Optimization — 2′-O-Methyl vs. 2′-Deoxy vs. 2′-TBDMS RNA Monomers

The coupling time required for 2′-O-methyl phosphoramidites, including MMT-2′-O-methyl adenosine (N-Bz) CED, is longer than that required for standard 2′-deoxy DNA monomers but significantly shorter than that for 2′-O-TBDMS-protected RNA monomers. Optimized protocols for automated synthesis specify a 6-minute coupling step for 2′-O-methyl-phosphoramidites (0.05 M in CH3CN), compared to a 3-minute coupling step for deoxy-phosphoramidites and a 10-minute coupling step for 2′-O-TBDMS-protected phosphoramidites, using 5-ethylthio-1H-tetrazole (0.25 M in CH3CN) as the activator . This 6-minute coupling time is a standard recommendation for achieving high coupling efficiencies with 2′-O-methyl monomers.

Automated oligonucleotide synthesis Phosphoramidite coupling kinetics Solid-phase RNA synthesis

Evidence Dimension 2: Hydrolytic Stability at Acidic pH — 2′-O-Alkyl vs. 2′-Deoxy Phosphoramidites

2′-O-Alkyl phosphoramidites, a class that includes MMT-2′-O-methyl adenosine (N-Bz) CED, exhibit higher hydrolytic stability under mildly acidic conditions compared to their 2′-deoxy counterparts. At pH 5.5, 2′-O-alkyl phosphoramidites demonstrate superior stability relative to 2′-deoxy N3′→P5′ phosphoramidates (NPOs) [1]. This enhanced stability reduces premature hydrolysis of the phosphoramidite moiety during storage, handling, and the initial stages of the coupling reaction, where trace moisture or acidic conditions may be present.

Phosphoramidite stability Hydrolytic degradation Oligonucleotide antisense therapeutics

Evidence Dimension 3: Monomer Purity Specification — HPLC Purity Thresholds for High-Fidelity Synthesis

High-purity 2′-O-methyl phosphoramidites, including the DMT-protected analog of the target compound (DMT-2′-OMe-dA(Bz) phosphoramidite), are manufactured to stringent purity specifications. Typical commercial purity for high-grade 2′-O-methyl adenosine phosphoramidites exceeds 98% as determined by reversed-phase HPLC . While the MMT-protected variant may be offered at 95% purity , the DMT-protected analog routinely achieves >98% HPLC purity, which is a critical specification for minimizing deletion sequences and maximizing full-length product yield in long oligonucleotide syntheses.

Phosphoramidite quality control HPLC purity Oligonucleotide manufacturing

Evidence Dimension 4: Stability of the N-Benzoyl Protecting Group — Depurination Risk and Storage Requirements

The N-benzoyl (N-Bz) protecting group on adenosine is the standard for 2′-O-methyl RNA synthesis but is known to be susceptible to acid-catalyzed depurination during the detritylation step. 6-N-benzoyldeoxyadenosine exhibits measurable depurination under the acidic conditions used for DNA synthesis, and N6-phenoxyacetyl (Pac)-protected deoxyadenosine demonstrates improved stability versus depurination compared to N6-benzoyl protected adenine under identical acidic conditions [1]. The N-Bz protected MMT-2′-O-methyl adenosine monomer is therefore recommended for storage at 2-8°C under dry, dark conditions, with a typical solution stability of only 1-2 days in acetonitrile once dissolved [2].

N-Benzoyl deprotection Depurination Phosphoramidite storage stability

Optimal Use Cases for MMT-2′-O-Methyl Adenosine (N-Bz) CED Phosphoramidite Based on Quantitative Differentiation


High-Throughput Synthesis of Nuclease-Resistant Oligonucleotides Requiring Balanced Throughput and Fidelity

When producing large numbers of 2′-O-methyl-modified oligonucleotides for screening campaigns or diagnostic development, the 6-minute coupling time for MMT-2′-O-methyl adenosine (N-Bz) CED offers a favorable balance between synthesis speed and product quality. This is particularly relevant for core facilities and CROs where instrument time is a primary cost driver. The 6-minute coupling is faster than RNA (TBDMS) monomers (10 minutes) while still providing the nuclease resistance and hybridization benefits of 2′-O-methyl chemistry.

Synthesis of Long Oligonucleotides (>40-mers) Where Monomer Purity Is Critical

For the synthesis of long 2′-O-methyl oligonucleotides or chimeric sequences exceeding 40 nucleotides, procurement of monomers with >98% HPLC purity is essential to achieve acceptable full-length product yields. A 2% impurity level in a 50-mer synthesis reduces theoretical full-length yield from >60% to <36%, necessitating costly HPLC purification and reducing overall production efficiency .

Synthesis of Oligonucleotides Incorporating Acid-Sensitive Labels or Modifications

The N-benzoyl protecting group on adenosine requires careful management of acid exposure during detritylation to prevent depurination . For syntheses incorporating acid-labile fluorescent dyes (e.g., Cy5, HEX, TAMRA), laboratories may alternatively consider UltraMILD-protected monomers that allow room-temperature deprotection with ammonium hydroxide in 2 hours [2], but this comes with higher monomer cost. The N-Bz protected monomer remains the cost-effective choice for standard applications where acid-sensitive modifications are not present.

Therapeutic Oligonucleotide Development Requiring Batch-to-Batch Consistency

The enhanced hydrolytic stability of 2′-O-alkyl phosphoramidites at pH 5.5 supports more consistent coupling performance across multiple synthesis runs. In GMP manufacturing environments, this stability reduces the frequency of synthesis failures due to phosphoramidite degradation, thereby improving overall process robustness and reducing costly batch rejections.

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